![molecular formula C9H7NOS3 B2875195 (5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one CAS No. 341515-12-6](/img/structure/B2875195.png)

(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

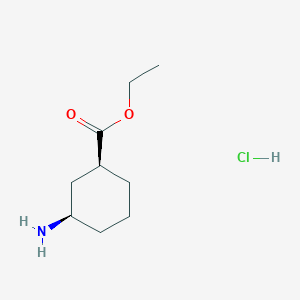

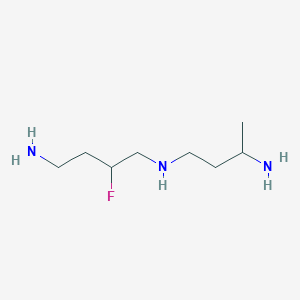

“(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one” is a chemical compound with the molecular formula C9H7NOS3 and a molecular weight of 241.35 . It falls under the category of thiazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a mercapto group (-SH), and a methylene group (=CH2) attached to a methyl-substituted thiophene ring . These functional groups could influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

This compound exhibits potential in the field of heterocyclic chemistry, particularly in reactions that lead to the formation of complex molecules. For example, the treatment of 5-hydrazono-1,2,3-thiadiazoles by phosphorus pentachloride in toluene or xylene leads to an anomalous Dimroth rearrangement, showcasing the reactivity of similar mercapto-functionalized compounds in synthesizing heterocyclic structures (Glukhareva, Dyudya, Morzherin, Tkachev, & Bakulev, 2003). Additionally, synthesis involving mercapto acids and primary aromatic amines under microwave irradiation has been explored for the generation of novel methylene-bis-thiazolidinone derivatives, highlighting the utility of mercapto-functionalized compounds in synthesizing biologically active molecules (Srinivas, Nagaraj, & Reddy, 2008).

Material Science and Corrosion Inhibition

In the field of material science, mercapto-thiadiazoles have been investigated as corrosion inhibitors. A study on the efficiency of 2-amino-5-mercapto-1,3,4-thiadiazole as a copper corrosion inhibitor in neutral chloride environments utilized density-functional quantum-chemical approach and impedance spectroscopy to understand surface–molecule interactions. This research underscores the importance of sulfur and nitrogen atoms in the structure of thiadiazole derivatives for copper ion coordination, which is crucial for their action as corrosion inhibitors (Blajiev & Hubin, 2004).

Biological Applications

Though the initial query requested exclusion of drug-related information, it's worth noting that compounds structurally related to “(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one” have been synthesized and evaluated for their biological activity, indicating the broader applicability of such compounds in medicinal chemistry and as potential nematicidal agents (Srinivas, Nagaraj, & Reddy, 2008).

Propiedades

IUPAC Name |

(5E)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS3/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULTYRGYZCNJJU-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)

![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}-4-phenoxybenzamide](/img/structure/B2875124.png)

![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)